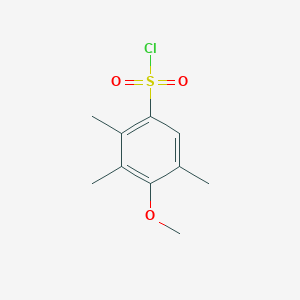

4-Methoxy-2,3,5-trimethylbenzenesulfonyl chloride

Description

4-Methoxy-2,3,5-trimethylbenzenesulfonyl chloride is a substituted benzenesulfonyl chloride derivative characterized by a methoxy group at the para position (C4) and methyl groups at the ortho (C2), meta (C3), and para (C5) positions. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of sulfonamides via nucleophilic substitution reactions with amines . Its reactivity is influenced by the electron-donating methoxy and methyl groups, which modulate the electrophilicity of the sulfonyl chloride moiety.

Properties

IUPAC Name |

4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-6-5-9(15(11,12)13)7(2)8(3)10(6)14-4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTXBIBJKUBWEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,3,5-trimethylbenzenesulfonyl chloride typically involves the sulfonation of 4-methoxy-2,3,5-trimethylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonating agent. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions. The general reaction scheme is as follows:

4-Methoxy-2,3,5-trimethylbenzene+ClSO3H→4-Methoxy-2,3,5-trimethylbenzenesulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat dissipation. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,3,5-trimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct.

Reduction: Lithium aluminum hydride (LiAlH4) is used as a reducing agent in anhydrous ether solvents.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

4-Methoxy-2,3,5-trimethylbenzenesulfonyl chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3,5-trimethylbenzenesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and number of substituents significantly impact the physicochemical and reactive properties of benzenesulfonyl chlorides. Below is a comparative analysis with key analogs:

4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride (CAS: 91179-12-3)

- Structure : Methoxy at C4, methyl groups at C2 and C3.

- Applications : Used in synthesizing agrochemicals and pharmaceuticals, with suppliers like AA BLOCKS and A2B Chem offering high-purity samples (95% purity, priced at ~$200–385/g) .

5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzenesulfonyl Chloride (CAS: 936074-44-1)

- Structure : A heterocyclic isoxazole substituent at C5 and methyl at C2.

- Reactivity : The electron-withdrawing isoxazole group increases sulfonyl chloride electrophilicity, favoring nucleophilic attacks. This contrasts with the electron-donating methoxy group in the target compound.

- Applications : Likely employed in medicinal chemistry due to its heterocyclic motif .

4-Methoxy-3,5-dimethylbenzenesulfonyl Chloride

Physicochemical Properties

A comparative table of key parameters is provided below:

Biological Activity

4-Methoxy-2,3,5-trimethylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article focuses on the biological implications, synthesis, and applications of this compound, supported by various research findings and case studies.

- Molecular Formula : C₁₀H₁₃ClO₃S

- Molecular Weight : 248.73 g/mol

- Structure : The compound features a methoxy group and three methyl substituents on a benzene ring, contributing to its reactivity and utility in organic synthesis.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of functional groups such as nitro enhances this antimicrobial efficacy.

- Antifungal Activity : Similar compounds have demonstrated antifungal properties, making them candidates for pharmacological development against fungal infections.

The biological activity is often attributed to the compound's ability to form sulfonamides through nucleophilic attack by amines on the electrophilic sulfur atom. This reaction leads to the substitution of the chloride ion and the formation of stable sulfonamide products, which are known for their biological activities.

Synthesis Pathway

The synthesis of this compound typically involves:

- Starting Materials : The reaction usually begins with this compound and an appropriate amine.

- Reagents : A base such as triethylamine is commonly used to facilitate nucleophilic substitution at the sulfonyl chloride site.

- Reaction Conditions : The reaction occurs under controlled conditions to optimize yield and purity.

Case Study 1: Antimicrobial Screening

A study screened various derivatives of sulfonyl chlorides for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several bacterial strains, indicating potent antibacterial activity .

Case Study 2: Peptide Synthesis Applications

The compound is also utilized as a protecting group reagent in peptide synthesis. Its ability to form stable sulfonamides allows for the temporary protection of amines during complex peptide synthesis processes. For instance:

- Peptide Examples : It has been successfully used in synthesizing complex peptides such as mastoparan X and chicken gastrin-releasing peptide (c-GRP), demonstrating its utility in biochemistry.

Comparative Biological Activity Table

| Compound Name | Antibacterial Activity | Antifungal Activity | Peptide Synthesis Utility |

|---|---|---|---|

| This compound | High | Moderate | High |

| Derivative A (e.g., 1-(4-methoxy-2,3,5-trimethyl...) | Moderate | High | Moderate |

| Derivative B (e.g., 3-methoxy-2,4,5-trimethyl...) | High | Low | Low |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Methoxy-2,3,5-trimethylbenzenesulfonyl chloride, and how can purity be maximized?

- Methodology :

- Starting Materials : Begin with 4-methoxy-2,3,5-trimethylbenzene. Sulfonation typically involves chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .

- Reaction Monitoring : Use thin-layer chromatography (TLC) to track reaction progress. Adjust stoichiometry (e.g., 1:1.2 molar ratio of substrate to chlorosulfonic acid) to minimize side products.

- Purification : Recrystallize from dry dichloromethane/hexane mixtures. Confirm purity via HPLC (>98%) and characterize using H NMR (e.g., singlet for methoxy group at δ 3.8–4.0 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Approach :

- NMR Spectroscopy : Analyze H and C NMR to confirm substituent positions. Compare with computational predictions (DFT calculations) for resonance assignments.

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z ~262.5).

- IR Spectroscopy : Identify sulfonyl chloride stretches (S=O at ~1370 cm and 1180 cm) and methoxy C-O bonds (~1250 cm) .

Q. What storage conditions are recommended to maintain compound stability?

- Guidelines :

- Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis.

- Conduct stability assays: Monitor decomposition via NMR over 30 days. Hydrolysis products (e.g., sulfonic acids) indicate moisture ingress .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound be resolved?

- Analytical Framework :

- Variable Testing : Replicate conflicting studies under standardized conditions (solvent, temperature, catalyst). For example, compare reactivity in DMF vs. THF.

- Impurity Analysis : Use HPLC-MS to identify trace byproducts (e.g., sulfonic acids) that may skew reactivity data.

- Computational Modeling : Perform DFT studies to assess electronic effects of substituents on sulfonyl chloride reactivity .

Q. What experimental designs are suitable for assessing hydrolytic stability under physiological pH conditions?

- Protocol :

- pH-Dependent Kinetics : Prepare buffered solutions (pH 2–9). Monitor hydrolysis via UV-Vis spectroscopy (absorbance at 260 nm) over 24 hours.

- Activation Energy Calculation : Use Arrhenius plots at 25–50°C to determine degradation rates.

- Product Identification : Isolate hydrolysis products (e.g., sulfonic acids) via column chromatography and characterize via H NMR .

Q. How to design mechanistic studies for sulfonylation reactions involving this compound?

- Strategy :

- Isotopic Labeling : Use O-labeled water to trace oxygen incorporation in sulfonate esters.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Trapping Intermediates : Use nucleophilic scavengers (e.g., DABCO) to isolate reactive intermediates for spectroscopic analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.